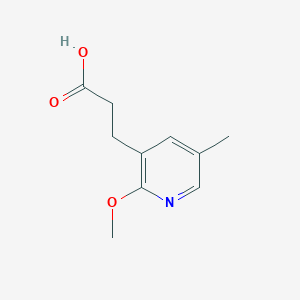

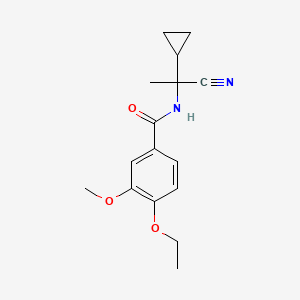

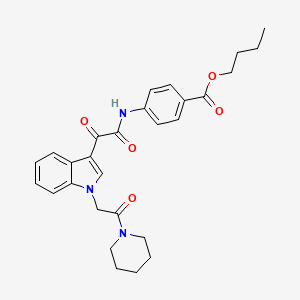

2-(3-chlorophenoxy)-N'-hydroxyethanimidamide

Übersicht

Beschreibung

2-(3-Chlorophenoxy)-N'-hydroxyethanimidamide (CEH) is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is a member of the phenoxyalkanoic acid family, which includes compounds such as phenoxyacetic acid and phenoxybutyric acid. CEH has been studied for its potential use in drug delivery systems, medical imaging, and cancer therapy. It has also been studied for its potential use in other fields such as nanotechnology and biotechnology.

Wissenschaftliche Forschungsanwendungen

2-(3-chlorophenoxy)-N'-hydroxyethanimidamide has been studied for its potential applications in various scientific research fields. It has been studied for its potential use in drug delivery systems, medical imaging, and cancer therapy. It has also been studied for its potential use in other fields such as nanotechnology and biotechnology.

In drug delivery systems, this compound has been studied for its potential to increase the solubility of drugs in aqueous media. This could allow for more efficient drug delivery, as drugs that are more soluble in aqueous media can be more easily absorbed by the body. This compound has also been studied for its potential use in medical imaging. It has been shown to bind to certain proteins and can be used as a contrast agent to increase the visibility of certain tissues in medical imaging.

In cancer therapy, this compound has been studied for its potential to inhibit the growth of cancer cells. It has been shown to bind to certain proteins on the surface of cancer cells, which can inhibit their growth and proliferation.

Wirkmechanismus

2-(3-chlorophenoxy)-N'-hydroxyethanimidamide has been studied for its potential to inhibit the growth of cancer cells. It has been shown to bind to certain proteins on the surface of cancer cells, which can inhibit their growth and proliferation. This compound binds to the proteins through a process known as “protein-protein interactions”. These interactions are mediated by the formation of hydrogen bonds between the amino acids on the proteins and the hydroxyl groups on the this compound molecule. This binding process prevents the proteins from performing their normal functions, which can lead to the inhibition of the growth and proliferation of cancer cells.

Biochemical and Physiological Effects

This compound has been studied for its potential to inhibit the growth of cancer cells. It has been shown to bind to certain proteins on the surface of cancer cells, which can inhibit their growth and proliferation. This compound also has the potential to affect other biochemical and physiological processes. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Inhibition of this enzyme can lead to reduced inflammation and pain. This compound has also been studied for its potential to inhibit the activity of the enzyme aromatase, which is involved in the production of estrogen. Inhibition of this enzyme can lead to reduced levels of estrogen in the body and can be beneficial in the treatment of certain types of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 2-(3-chlorophenoxy)-N'-hydroxyethanimidamide in lab experiments is its stability. It is a relatively stable compound, which allows for its use in a variety of experiments. Additionally, this compound is relatively easy to synthesize, which makes it an attractive option for use in lab experiments.

The main limitation of using this compound in lab experiments is its potential toxicity. It has been shown to be toxic to certain types of cells in vitro, and its use should be limited to experiments where its potential toxicity is taken into account.

Zukünftige Richtungen

The potential applications of 2-(3-chlorophenoxy)-N'-hydroxyethanimidamide are still being explored. As more research is conducted, it is likely that new applications will be discovered. Some potential future directions for research include:

• Further research into the potential use of this compound in drug delivery systems.

• Further research into the potential use of this compound in medical imaging.

• Further research into the potential use of this compound in cancer therapy.

• Further research into the potential use of this compound in nanotechnology and biotechnology.

• Further research into the potential toxicity of this compound.

• Further research into the potential biochemical and physiological effects of this compound.

Synthesemethoden

2-(3-chlorophenoxy)-N'-hydroxyethanimidamide is synthesized by the reaction of 3-chlorophenoxyacetic acid with hydroxyethanimidamide in an aqueous medium. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds at room temperature and can be completed in a few hours. The reaction yields this compound in a yield of up to 90%.

Eigenschaften

IUPAC Name |

2-(3-chlorophenoxy)-N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c9-6-2-1-3-7(4-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJNDLYGDWVOFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)OC/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801323930 | |

| Record name | 2-(3-chlorophenoxy)-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801323930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729751 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

261959-19-7 | |

| Record name | 2-(3-chlorophenoxy)-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801323930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

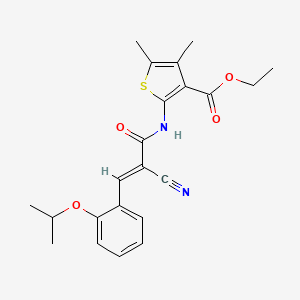

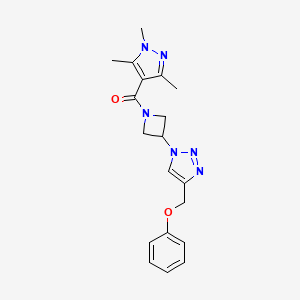

![methyl 2-{[(E)-(1,3,4-thiadiazol-2-ylamino)methylidene]amino}-3-thiophenecarboxylate](/img/structure/B2389327.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2389328.png)